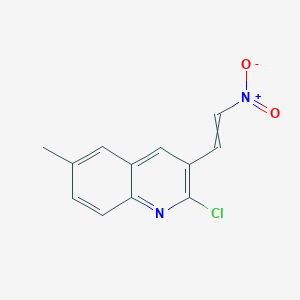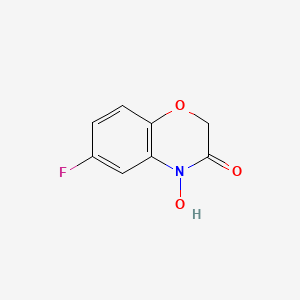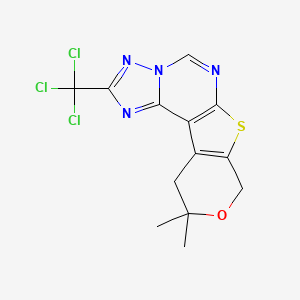
Cycloprop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloprop-2-yn-1-one is a unique organic compound with the molecular formula C₃O It is characterized by a three-membered ring structure containing a carbon-carbon triple bond and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloprop-2-yn-1-one can be synthesized through several methods. One common approach involves the cyclization of propargyl alcohols under acidic conditions. Another method includes the dehydration of cyclopropyl carbinols using strong dehydrating agents like phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, this compound is typically produced through controlled chemical reactions that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Cycloprop-2-yn-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like halides or amines can substitute the triple bond.
Major Products Formed:
Oxidation: Forms carboxylic acids or esters.
Reduction: Produces cyclopropyl alcohols.
Substitution: Results in halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Cycloprop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cycloprop-2-yn-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
Cycloprop-2-yn-1-one is compared with other similar compounds to highlight its uniqueness:
Cyclopropane: A saturated hydrocarbon with a three-membered ring, lacking the triple bond.
Propargyl Alcohol: A compound with a similar structure but containing a hydroxyl group instead of a ketone.
Cyclopropenone: A related compound with a double bond instead of a triple bond.
Propiedades
Número CAS |
918959-17-8 |
|---|---|
Fórmula molecular |
C3O |
Peso molecular |
52.03 g/mol |
Nombre IUPAC |
cycloprop-2-yn-1-one |
InChI |
InChI=1S/C3O/c4-3-1-2-3 |
Clave InChI |
JYRIJBPELVXSTC-UHFFFAOYSA-N |
SMILES canónico |
C1#CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15173645.png)

![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)

![methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B15173668.png)

![{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B15173675.png)
![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)

![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
